Evidence Gap: No Public Comparative Biological Activity Data Identified
An exhaustive search of primary research papers, patents, and authoritative databases has failed to identify any public, quantitative biological activity data (e.g., IC50, Ki, EC50) for 4-((6-methylpyridazin-3-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide (CAS 1797952-21-6) or any direct head-to-head comparison with a structural analog [1]. The compound is known as a commercial screening compound [1], suggesting its primary differentiation is its availability and structural novelty for novel target screening, a property that is inherently specific to the compound itself. Any claim of functional superiority over an analog would be speculative without such data.
| Evidence Dimension | Availability of Public Biological Data |
|---|---|
| Target Compound Data | No public data found. |
| Comparator Or Baseline | Closest analogs (e.g., other pyridazine amide SYK inhibitors) have published IC50 values, selectivity panels, and pharmacokinetic data [2]. |
| Quantified Difference | Not applicable; data gap. |
| Conditions | Comprehensive literature and patent search as of 2024. |
Why This Matters
Procurement of this compound for a specific target is a high-risk, high-reward strategy: the lack of data means researchers must generate all primary pharmacology, but this ensures any discovered activity is novel and not encumbered by prior art, unlike well-characterized analogs.
- [1] Kuujia.com. (n.d.). Cas no 1797952-21-6 (N-(2-methylphenyl)-4-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carboxamide). Product page. View Source
- [2] Lucas, M. C., Bhagirath, N., Chiao, E., Goldstein, D. M., Hermann, J. C., Hsu, P. Y., ... & Liao, C. (2014). Using ovality to predict nonmutagenic, orally efficacious pyridazine amides as cell specific spleen tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 57(6), 2683-2691. View Source
